Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidine derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activities of Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate have been explored in various studies. It has shown potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: In the medical field, this compound has been investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares structural similarities with Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate, but with different substituents on the pyrimidine ring.
Triazole-Pyrimidine Hybrids: These compounds are structurally related and have been studied for their neuroprotective and anti-inflammatory properties.
Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 5-methyl-4-(4-prop-2-ynylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-4-6-20-7-9-21(10-8-20)15-13-12(3)14(17(22)23-5-2)24-16(13)19-11-18-15/h1,11H,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPNDSCFELJUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CN=C2S1)N3CCN(CC3)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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